molecular formula C6H15O3PS3 B104511 Thiometon sulfoxide CAS No. 2703-37-9

Thiometon sulfoxide

Cat. No. B104511
CAS RN: 2703-37-9
M. Wt: 262.4 g/mol
InChI Key: UILALIJMTSYZSE-UHFFFAOYSA-N
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Description

Thiometon sulfoxide is a chemical compound derived from the sulfoxidation of thiocarbamates, which results in a new class of chemicals with increased herbicidal activity and improved tolerance in crops such as corn and soybeans . It is an intermediate in the mammalian metabolism of thiocarbamates, formed by liver microsomal oxidases and subsequently cleaved by a system involving glutathione and a soluble enzyme from the liver .

Synthesis Analysis

The synthesis of this compound involves the reaction of thiometon with reduced sulfur species such as bisulfide (HS-), polysulfide (Sn2-), thiophenolate (PhS-), and thiosulfate (S2O32-) under anoxic conditions . The reactivity of these sulfur species towards thiometon varies, with polysulfide and thiophenolate showing the greatest effect in promoting thiometon degradation . The nucleophilic attack at the alpha-carbon of the alkoxy group is identified as the predominant pathway in these reactions .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general behavior of sulfoxides in photochemical reactions has been studied. Substituted derivatives of thiochroman-4-one 1-oxide, a related sulfoxide, undergo various photochemical rearrangements, including β-hydrogen abstraction and rearrangement to cyclic sulfenates . These findings suggest that the molecular structure of sulfoxides can significantly influence their chemical behavior and reactivity.

Chemical Reactions Analysis

This compound is involved in several chemical reactions, including its formation through the reaction with reduced sulfur species . The thermolysis-induced reactions of sulfoxides with isocyanides lead to the formation of thiocarbamic acid S-esters and other sulfur-containing compounds . Additionally, sulfoxide synthases, which are non-heme iron enzymes, catalyze oxidative carbon-sulfur bond formation, indicating the potential involvement of this compound in enzymatic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on related sulfoxides. For instance, the structural dynamics of dimethyl sulfoxide (DMSO) aqueous solutions have been investigated, revealing that DMSO affects the hydrogen bond networks of water and interacts with thiocyanate anion (SCN-) probes . Although not directly about this compound, these studies on DMSO provide insight into the behavior of sulfoxides in solution and their interactions with other molecules .

Scientific Research Applications

Reactions with Reduced Sulfur Species

The reactions of thiometon with reduced sulfur species, such as bisulfide, polysulfide, thiophenolate, and thiosulfate, were examined under anoxic conditions. These studies found that these sulfur species significantly promoted the degradation of thiometon, leading to multiple reaction pathways. This research is crucial for understanding the environmental behavior of thiometon, particularly in the context of coastal marine environments (Gan & Jans, 2006).

Chiral Applications in Asymmetric Synthesis

Sulfoxides, including thiometon sulfoxide, are recognized as potent chiral auxiliaries in asymmetric reactions. Their high configurational stability and synthetic versatility offer substantial potential for developing new applications in carbon-carbon and carbon-oxygen bond-forming reactions. This includes atroposelective synthesis and asymmetric catalysis (Carreño et al., 2009).

Photochemical Aerobic Sulfide Oxidation

This compound is part of a broader class of sulfoxide-containing molecules important in the pharmaceutical industry. New green protocols for the chemoselective transformation of sulfides into sulfoxides have been developed, using photochemical processes as an energy source. This includes the synthesis of active pharmaceutical ingredients (Skolia et al., 2022).

Herbicidal Applications

Sulfoxidation of thiocarbamates, which includes this compound, yields chemicals with increased herbicidal activity. These compounds demonstrate greater tolerance in crops like corn and soybeans, suggesting a potential application in agriculture. However, their thermal stability is a concern (Casida et al., 1974).

Sulfoxidation in Chemical Synthesis

Sulfoxides, including this compound, are important in chemical synthesis, acting as versatile building blocks. New methods have been developed for the selective sulfoxidation of alkenes and alkynes under mild, metal-free conditions. This has broad applications in the synthesis of functional molecules (Zhang et al., 2016).

Chiral Sulfoxides in the Chemical Industry

Chiral sulfoxides like this compound are in high demand in the chemical industry for the development of new synthetic reagents, drugs, and functional materials. Recent advancements include catalytic asymmetric sulfoxidation and kinetic resolution processes (Han et al., 2018).

Safety and Hazards

Thiometon Sulfoxide has certain toxicity. It is an organic phosphate compound that can cause toxic effects through inhalation, skin contact, or ingestion . Exposure to this compound may cause eye and skin irritation, and severe exposure may cause neurotoxicity and liver damage . Therefore, it should be used in accordance with safe operating procedures and appropriate personal protective equipment should be worn .

Biochemical Analysis

Biochemical Properties

Thiometon Sulfoxide interacts with various enzymes and proteins in biochemical reactions. It is a poor inhibitor of cholinesterase activity . When it is converted to the phosphorothiolate, the activity of cholinesterase is rapidly depressed . The oxidation of demeton-S-methyl to the sulfoxide and sulfone did not significantly increase the inhibitory power .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase activity . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits cholinesterase activity, which can lead to changes in cell signaling pathways and gene expression .

properties

IUPAC Name

2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILALIJMTSYZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871875
Record name S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2703-37-9
Record name Thiometon sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2703-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiometon sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOMETON SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is thiometon sulfoxide detected in fruits and vegetables?

A1: The research article outlines a gas-liquid chromatography (GLC) method utilizing a thermionic detector to quantify this compound residues in produce []. The method involves extracting residues with acetone followed by partitioning into ethyl acetate based on polarity. This specific extraction targets moderately polar compounds like this compound. Importantly, the ethyl acetate extract, unlike the hexane extract, doesn't necessitate further cleanup, simplifying the analysis. This streamlined approach enhances the detection sensitivity for this compound, achieving a limit below 0.1 mg/kg [].

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